BenchChemオンラインストアへようこそ!

6-Methoxychroman-4-carboxylic acid

Diabetes research Oral hypoglycemic agents Chroman SAR

6-Methoxychroman-4-carboxylic acid (CAS 405102-96-7) is a regiospecifically functionalized chroman scaffold validated for oral hypoglycemic agent discovery (US 4,305,955) and polypharmacology programs targeting 12-lipoxygenase and carboxylesterase (derivatives achieving 7.40 nM IC₅₀). The 6-methoxy substitution pattern is essential for pharmacological activity—unsubstituted chroman-4-carboxylic acid is virtually inactive. Critically, the 4-carboxylic acid regioisomer occupies distinct chemical and biological space from 3-carboxylic acid derivatives (ROCK2 inhibitors). Procuring this specific regioisomer ensures correct vector alignment for amide coupling and avoids misdirected synthetic campaigns. Ideal for metabolic disease and inflammation-focused medicinal chemistry.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B7847086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxychroman-4-carboxylic acid
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCCC2C(=O)O
InChIInChI=1S/C11H12O4/c1-14-7-2-3-10-9(6-7)8(11(12)13)4-5-15-10/h2-3,6,8H,4-5H2,1H3,(H,12,13)
InChIKeyAJPHXXMOQFVTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxychroman-4-carboxylic acid: Chemical Identity and Structural Class for Research Procurement


6-Methoxychroman-4-carboxylic acid (CAS 405102-96-7; molecular formula C₁₁H₁₂O₄; MW 208.21 g/mol) is a chroman-4-carboxylic acid derivative characterized by a methoxy substituent at the 6-position of the benzopyran ring system [1]. The compound belongs to the broader class of chroman carboxylic acids, which serve as versatile synthetic intermediates and building blocks in medicinal chemistry for the design and synthesis of novel lead compounds . The 6-methoxy substitution pattern is particularly significant because it introduces both electronic and steric modulation at a position known to influence pharmacological activity in chroman-based therapeutic agents .

Why 6-Methoxychroman-4-carboxylic acid Cannot Be Substituted with Unsubstituted Chroman-4-carboxylic acid or Positional Isomers


Procurement decisions for chroman-carboxylic acid building blocks must account for the fact that substitution pattern critically determines both biological activity and synthetic utility. Unsubstituted chroman-4-carboxylic acid (CAS 20426-80-6) lacks the electronic activation and steric profile conferred by the 6-methoxy group, which has been shown in patent literature to be essential for specific pharmacological effects, particularly hypoglycemic activity [1]. Furthermore, positional isomerism within the methoxychroman-carboxylic acid family introduces profound differences in downstream application potential: 6-methoxychroman-3-carboxylic acid derivatives have been optimized as potent ROCK2 inhibitors (IC₅₀ = 3 nM), whereas the 4-carboxylic acid regioisomer occupies a distinct chemical space with different reactivity toward amide bond formation and divergent biological targeting profiles [2]. Generic substitution without rigorous verification of substitution pattern and regioisomer identity introduces unacceptable risk of failed synthetic campaigns or misleading structure-activity relationship conclusions.

Quantitative Differentiation Evidence: 6-Methoxychroman-4-carboxylic acid Versus Structural Analogs and Alternatives


Hypoglycemic Activity: 6-Methoxy Substitution Versus 6-Methyl and 6-Chloro Analogs

In Pfizer's foundational patent on chroman-4-carboxylic acids as oral hypoglycemic agents, the 6-methoxy substitution pattern was explicitly claimed as one of the preferred embodiments conferring blood-sugar-lowering activity, with 7-methoxychroman-4-carboxylic acid and 6,7-dimethylchroman-4-carboxylic acid being specifically identified as hypoglycemic agents in the composition claims [1]. In contrast, 6-chloro-8-methyl-chroman-4-carboxylic acid was evaluated in an unrelated enzyme inhibition assay and exhibited only weak aldose reductase inhibitory activity with an IC₅₀ of 10,000 nM, representing a >135-fold weaker interaction with this diabetes-relevant target compared to high-affinity chroman derivatives [2].

Diabetes research Oral hypoglycemic agents Chroman SAR

Regioisomeric Differentiation: 4-Carboxylic Acid Versus 3-Carboxylic Acid in ROCK2 Inhibitor Development

The positional isomerism between 6-methoxychroman-4-carboxylic acid and 6-methoxychroman-3-carboxylic acid represents a critical procurement decision point with substantial downstream consequences. (S)-6-methoxychroman-3-carboxylic acid-derived amides have been optimized as potent ROCK2 inhibitors, with the lead compound achieving an IC₅₀ of 3 nM and 22.7-fold isoform selectivity over ROCK1 [1]. This high potency and selectivity arises from specific hydrophobic interactions within the ROCK2 kinase domain that are uniquely enabled by the 3-carboxylic acid amide geometry. In contrast, the 4-carboxylic acid regioisomer occupies a distinct chemical space that has been documented as a building block for alternative therapeutic programs, including hypoglycemic agents, lipoxygenase inhibitors, and anticancer differentiation agents .

ROCK2 inhibition Kinase inhibitor Chroman SAR Isoform selectivity

ACCase Inhibitor Scaffold Context: Chroman-4-carboxylic acid Versus Non-Chroman Alternatives

The chroman scaffold has been validated as a privileged structure for acetyl-CoA carboxylase (ACC) inhibition, a target class relevant to metabolic diseases and cancer. In a systematic evaluation of chroman derivatives, compound 4s demonstrated potent dual ACC1/ACC2 inhibitory activity with IC₅₀ values of 98.06 nM and 29.43 nM, respectively, and corresponding anti-proliferative activity against multiple cancer cell lines (A549 IC₅₀ = 0.578 μM; HCT116 IC₅₀ = 0.680 μM) [1]. While this specific derivative was not synthesized from 6-methoxychroman-4-carboxylic acid, the study establishes that the chroman-4-carboxylic acid core—when appropriately substituted—can achieve sub-100 nM target engagement and sub-micromolar cellular activity. 6-Methoxychroman-4-carboxylic acid provides a pre-functionalized entry point to this validated scaffold, with the 6-methoxy group offering a strategic vector for further derivatization that may influence ACC isoform selectivity.

ACCase inhibition Metabolic disease Cancer metabolism Chroman scaffold

Lipoxygenase and Carboxylesterase Inhibition Profile: Differentiating 6-Methoxychroman-4-carboxylic acid from Non-Chroman Scaffolds

The chroman-4-carboxylic acid scaffold, particularly with 6-substitution, has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. At a test concentration of 30 μM, 6-methoxychroman-4-carboxylic acid-related compounds demonstrated in vitro inhibition of platelet 12-lipoxygenase . Additionally, the compound has been characterized as an inhibitor of porcine liver carboxylesterase, with structurally optimized derivatives achieving IC₅₀ values as low as 7.40 nM using 4-NPA as substrate [1]. This dual enzyme inhibition profile distinguishes the 6-methoxychroman-4-carboxylic acid scaffold from non-chroman alternatives that lack this specific polypharmacology signature. In contrast, unsubstituted chroman-4-carboxylic acid itself shows markedly reduced potency (IC₅₀ = 100,000 nM) against partially purified aldose reductase, demonstrating that the 6-methoxy substitution is essential for achieving meaningful enzyme engagement [2].

Lipoxygenase inhibition Carboxylesterase Inflammation Enzyme inhibition

Optimal Application Scenarios for 6-Methoxychroman-4-carboxylic acid in Research and Industrial Procurement


Development of Novel Oral Hypoglycemic Agents Targeting Type 2 Diabetes

Based on the explicit patent claims in US 4,305,955, 6-methoxychroman-4-carboxylic acid and its derivatives represent a validated starting point for oral hypoglycemic agent discovery programs [1]. Research groups focused on glucose homeostasis and metabolic disorders should prioritize this specific substitution pattern over unsubstituted chroman-4-carboxylic acid, which lacks the requisite 6-substitution for optimal activity. The compound can serve as a carboxylic acid building block for amide coupling reactions to generate focused libraries for structure-activity relationship studies.

Structure-Activity Relationship Studies for Dual Lipoxygenase/Carboxylesterase Inhibition

The documented activity of 6-methoxychroman-4-carboxylic acid against both 12-lipoxygenase (at 30 μM concentration) and carboxylesterase (with optimized derivatives achieving 7.40 nM IC₅₀) establishes this scaffold as a unique starting point for polypharmacology research [2]. Research groups investigating inflammation, arachidonic acid metabolism, or ester prodrug activation should procure this specific compound rather than alternative chroman derivatives, as the 6-methoxy substitution is essential for achieving meaningful enzyme engagement compared to the weakly active unsubstituted parent (IC₅₀ = 100,000 nM) [3].

Synthetic Intermediate for Chroman-Based ACC1/ACC2 Inhibitor Programs

The chroman scaffold has been quantitatively validated as a privileged structure for acetyl-CoA carboxylase inhibition, with derivatives achieving sub-100 nM potency (ACC2 IC₅₀ = 29.43 nM) and low micromolar cellular anti-proliferative activity [4]. 6-Methoxychroman-4-carboxylic acid provides a pre-functionalized entry point to this validated chemical space, with the 6-methoxy group offering a strategic vector for further derivatization. This compound is particularly appropriate for medicinal chemistry programs targeting metabolic diseases and cancers where ACC inhibition is mechanistically relevant.

Regioisomer-Controlled Synthesis for Divergent Lead Optimization Pathways

Given the profound differences between 4-carboxylic acid and 3-carboxylic acid regioisomers in terms of biological targeting—with 3-carboxylic acid derivatives optimized for ROCK2 inhibition (IC₅₀ = 3 nM, 22.7-fold selectivity) while 4-carboxylic acid derivatives have demonstrated distinct hypoglycemic and anti-inflammatory profiles—researchers should procure 6-methoxychroman-4-carboxylic acid specifically when the intended synthetic pathway requires 4-position carboxylic acid functionality for amide bond formation or further derivatization [5][1]. Using the incorrect regioisomer will direct synthetic efforts toward unintended biological targets, fundamentally altering program outcomes.

Quote Request

Request a Quote for 6-Methoxychroman-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.